![molecular formula C19H21N5O B2487702 4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097865-04-6](/img/structure/B2487702.png)
4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex molecule that likely exhibits significant biological activity, given its structural features which include a pyrazole ring, a pyridinyl group, and a benzamide moiety. Compounds with similar structures have been explored for various pharmacological and chemical applications, including the synthesis of heterocyclic compounds and potential antitumor activities.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including the formation of pyrazole and pyridine derivatives. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and pyridines often involves reactions with dimethylamino derivatives to introduce the desired functional groups (Abdel‐Aziz et al., 2008). Such methods could potentially be adapted for synthesizing the target molecule by incorporating the appropriate pyridin-3-yl and benzamide components.
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole, pyridine, and benzamide units has been a subject of interest due to their pharmacological potential. X-ray crystallography and DFT calculations are common techniques for analyzing the structure, as seen in studies of antipyrine derivatives (Saeed et al., 2020). These methods provide valuable insights into the molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the chemical reactivity and properties of the compound.
Chemical Reactions and Properties
Compounds similar to the target molecule participate in various chemical reactions, including acylation and nucleophilic substitution, which are fundamental for synthesizing derivatives with potential biological activity (Liu et al., 2014). The presence of the dimethylamino group and benzamide moiety suggests that the compound could undergo reactions involving these functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
The development of novel synthetic methodologies involving this compound has been explored to facilitate the creation of a variety of heterocyclic derivatives. For instance, research has shown the utility of related compounds in the microwave-assisted synthesis of pyrazolopyridines, highlighting their potential in generating compounds with significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). Additionally, the regioselective and regiospecific reactions of similar ethyl ortho-dimethylaminovinylazoloazinylcarboxylates with hydrazine demonstrate the chemical versatility of these compounds (Didenko et al., 2010).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor properties of derivatives of this compound. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, have revealed potent cytotoxic effects against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Deady et al., 2003). Similarly, the creation of novel pyrazolo[1,5‐a]pyrimidine and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety has shown moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Advanced Materials and Sensing Applications
Research into the applications of this compound extends beyond the biomedical field, touching on the development of advanced materials and sensing technologies. For instance, the synthesis of conjugated 4-pyrone derivatives based on the compound has been explored, revealing valuable photophysical properties suitable for the design of novel fluorophores (Obydennov et al., 2022). Furthermore, the use of related compounds in the multisignaling detection of cyanide anions showcases their potential in environmental monitoring and safety applications (Lou et al., 2010).
properties
IUPAC Name |
4-(dimethylamino)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)18-7-5-15(6-8-18)19(25)21-10-11-24-14-17(13-22-24)16-4-3-9-20-12-16/h3-9,12-14H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNXFZDXRGVTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
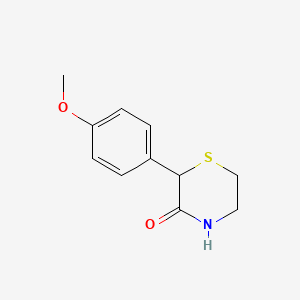
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
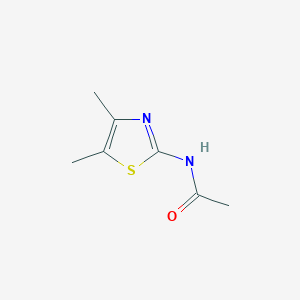
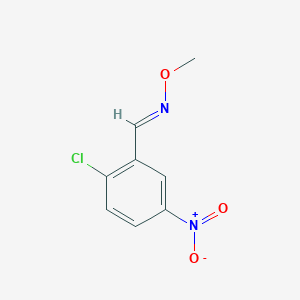

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)

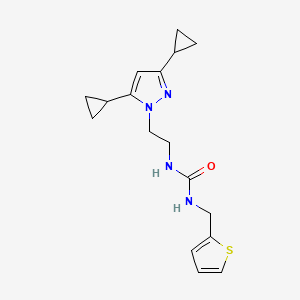
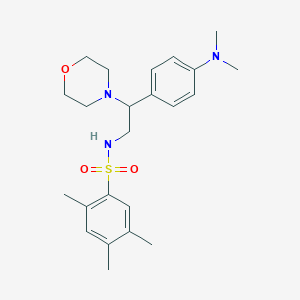
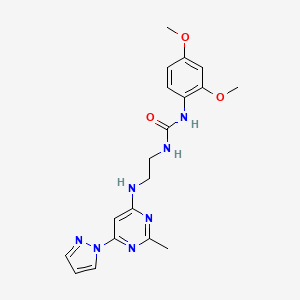
![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)